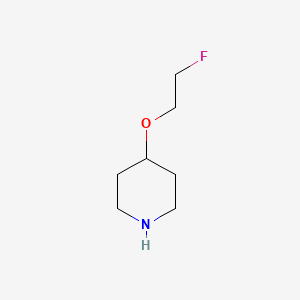

4-(2-Fluoroethoxy)piperidine

Beschreibung

The exact mass of the compound 4-(2-Fluoroethoxy)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Fluoroethoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoroethoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-fluoroethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWSJLKFJGIJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220179-26-9 | |

| Record name | 4-(2-fluoroethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Piperidine Building Block

An In-Depth Technical Guide to 4-(2-Fluoroethoxy)piperidine

In the landscape of modern drug discovery, the piperidine ring is a cornerstone, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. When combined with fluorine—an element prized in medicinal chemistry for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting structures become powerful tools for researchers.[3]

This guide provides a comprehensive technical overview of 4-(2-Fluoroethoxy)piperidine, a versatile synthetic building block that merges the privileged piperidine scaffold with a fluoroalkoxy moiety. We will delve into its fundamental properties, synthesis, analytical characterization, and its application in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

4-(2-Fluoroethoxy)piperidine is a secondary amine featuring a piperidine ring substituted at the 4-position with a 2-fluoroethoxy group. This unique combination of a basic nitrogen center and a metabolically robust side chain makes it a valuable intermediate for creating more complex molecules.

Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1220179-26-9 | [4] |

| Molecular Formula | C₇H₁₄FNO | [4] |

| Molecular Weight | 147.19 g/mol | [4] |

| IUPAC Name | 4-(2-fluoroethoxy)piperidine | |

| SMILES | C1CNCCC1OCCF | |

| InChI Key | InChI=1S/C7H14FNO/c8-5-6-10-7-1-3-9-4-2-7/h7,9H,1-6H2 |

Physicochemical Data

Quantitative experimental data for this specific compound is not widely published. The properties below are estimated based on closely related structures and general chemical principles for similar aliphatic ethers and secondary amines.

| Property | Estimated Value | Rationale / Comments |

| Physical Form | Colorless to pale yellow liquid or low-melting solid | Similar to other small-molecule piperidine derivatives. |

| Boiling Point | ~210-230 °C (at 760 mmHg) | Extrapolated from similar structures like 1-(2-Fluoroethyl)piperidin-4-ol (237.2 °C).[5] |

| Density | ~1.05 - 1.15 g/cm³ | The presence of fluorine typically increases density over non-fluorinated analogs. |

| Solubility | Soluble in common organic solvents (DCM, MeOH, DMSO). Limited solubility in water. | Expected behavior for a small organic molecule with both polar (amine, ether) and nonpolar (aliphatic) regions. |

| pKa (Conjugate Acid) | 8.5 - 9.5 | The electron-withdrawing effect of the fluoroethoxy group slightly reduces the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11). |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-(2-Fluoroethoxy)piperidine is most efficiently achieved via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The causality behind this choice is its reliability, high potential yield, and the commercial availability of the starting materials. A crucial consideration is the protection of the piperidine nitrogen to prevent competitive N-alkylation.

Synthetic Workflow Overview

The logical flow of the synthesis involves three main stages: protection of the starting material, the key ether formation reaction, and final deprotection to yield the target compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Fluoroethoxy)piperidine | CAS#:1220179-26-9 | Chemsrc [chemsrc.com]

- 5. 1-(2-Fluoroethyl)piperidin-4-ol | CAS#:492446-45-4 | Chemsrc [chemsrc.com]

Synthesis of 4-(2-Fluoroethoxy)piperidine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Fluoroethoxy-Piperidine Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoroethoxy group, in particular, offers a unique combination of properties, including a hydrogen bond acceptor and a lipophilic handle, which can favorably modulate the pharmacokinetic and pharmacodynamic profile of a molecule. When appended to a piperidine scaffold, a common motif in centrally active pharmaceuticals, the resulting 4-(2-fluoroethoxy)piperidine structure becomes a valuable building block for the synthesis of novel therapeutics targeting a wide range of biological targets. This guide provides an in-depth technical overview of a reliable and scalable synthetic route to 4-(2-fluoroethoxy)piperidine, starting from the readily available 4-hydroxypiperidine.

Strategic Approach: A Two-Step Synthesis via N-Boc Protection

The direct O-alkylation of 4-hydroxypiperidine presents a significant challenge due to the competing N-alkylation of the secondary amine. To circumvent this, a two-step synthetic strategy is employed, which involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the Williamson ether synthesis and subsequent deprotection. This approach ensures high regioselectivity and facilitates straightforward purification of the intermediates and the final product.

An In-depth Technical Guide to 4-(2-Fluoroethoxy)piperidine: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluoroethoxy)piperidine, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of fluorinated scaffolds to address complex biological targets.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in FDA-approved pharmaceuticals and agrochemicals.[1] Its conformational flexibility and basic nitrogen atom allow it to engage in critical binding interactions with a multitude of biological targets, making it a privileged structure in drug design.[2] The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity without significantly increasing its steric bulk.

The subject of this guide, 4-(2-Fluoroethoxy)piperidine, combines these two powerful motifs. The 2-fluoroethoxy group at the 4-position offers a unique combination of properties. The ether linkage provides a flexible hydrogen bond acceptor, while the terminal fluorine atom can enhance binding interactions and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. This guide serves to provide the foundational knowledge required to effectively utilize this valuable building block in research and development programs.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug design. The key identifiers and properties of 4-(2-Fluoroethoxy)piperidine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄FNO | [3] |

| Molecular Weight | 147.19 g/mol | [3] |

| CAS Number | 1220179-26-9 | [3] |

| Monoisotopic Mass | 147.10594 Da | [4] |

| Predicted XlogP | 0.5 | [4] |

| Physical Form | Predicted to be a liquid | |

| Predicted CCS ([M+H]⁺) | 131.6 Ų | [4] |

Synthesis and Characterization

The synthesis of 4-(2-Fluoroethoxy)piperidine is logically approached via a two-step sequence involving the protection of the piperidine nitrogen, followed by ether formation, and concluding with deprotection. This strategy ensures high yields and prevents side reactions involving the secondary amine.

Synthetic Workflow

The most reliable and widely applicable method for constructing the ether linkage is the Williamson Ether Synthesis . This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide or sulfonate. The overall synthetic pathway is outlined below.

Sources

Navigating the Landscape of 4-(2-Fluoroethoxy)piperidine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability and purity of specialized chemical building blocks are paramount to the success of their work. Among the vast array of heterocyclic compounds, 4-(2-Fluoroethoxy)piperidine has emerged as a molecule of significant interest. This in-depth technical guide provides a comprehensive overview of 4-(2-Fluoroethoxy)piperidine, its suppliers, availability, and key technical considerations for its use in research and development.

Chemical Identity and Properties

4-(2-Fluoroethoxy)piperidine is a substituted piperidine derivative with the chemical formula C7H14FNO and a molecular weight of 147.19 g/mol .[1] Its unique structure, featuring a piperidine ring substituted at the 4-position with a fluoroethoxy group, makes it a valuable synthon in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated.

The compound is identified by the following CAS numbers:

-

4-(2-Fluoroethoxy)piperidine hydrochloride: 1220033-03-3[3]

The hydrochloride salt is often utilized to improve the compound's solubility and stability.

Sourcing and Availability of 4-(2-Fluoroethoxy)piperidine

A critical aspect for any research endeavor is the reliable procurement of starting materials. Several chemical suppliers specialize in providing niche building blocks like 4-(2-Fluoroethoxy)piperidine for research and development purposes.

Table 1: Prominent Suppliers of 4-(2-Fluoroethoxy)piperidine

| Supplier | Product Name | CAS Number | Noted Availability/Services |

| BLD Pharm | 4-(2-Fluoroethoxy)piperidine | 1220179-26-9 | Offers the compound and notes the availability of analytical data such as NMR, HPLC, and LC-MS.[2] |

| 4-(2-Fluoroethoxy)piperidine hydrochloride | 1220033-03-3 | Provides the hydrochloride salt. | |

| Chem-Space | 4-(2-Fluoroethoxy)piperidine | 1220179-26-9 | Lists the compound in their catalog of building blocks for drug discovery. |

| 4-(2-Fluoroethoxy)piperidine hydrochloride | 1220033-03-3 | Offers the hydrochloride salt. | |

| Ambeed | 4-(2-Fluoroethoxy)piperidine | 1220179-26-9 | A supplier of various chemical intermediates. |

| 4-(2-Fluoroethoxy)piperidine hydrochloride | 1220033-03-3 | Lists the hydrochloride salt. | |

| Enamine | 4-(2-fluoroethoxy)piperidine | 1220179-26-9 | A well-known provider of screening compounds and building blocks.[4] |

It is important to note that while these suppliers list the compound, the availability of detailed technical data sheets and certificates of analysis on their public websites can be limited. Researchers are strongly encouraged to contact the suppliers directly to obtain the latest information on stock, purity, and available analytical data.

Synthesis and Quality Control

While specific, publicly detailed synthesis protocols for 4-(2-Fluoroethoxy)piperidine are not abundant in the literature, its structure suggests a logical synthetic pathway. The synthesis of related 4-substituted piperidines often involves multi-step sequences. For instance, the synthesis of 4-(4'-fluorophenyl)-piperidines has been described in the patent literature, providing a potential template for the synthesis of analogous compounds.[5] A plausible synthetic route could involve the Williamson ether synthesis between 4-hydroxypiperidine (potentially with a protecting group on the nitrogen) and a suitable 2-fluoroethylating agent, followed by deprotection if necessary.

Quality Control and Analytical Characterization

For drug discovery and development, the purity and identity of starting materials are non-negotiable. A thorough analytical characterization of 4-(2-Fluoroethoxy)piperidine is essential. Key analytical techniques include:

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for determining the molecular weight and assessing purity. Predicted GC-MS data for piperidine can offer a reference point for fragmentation patterns.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of organic compounds.

Researchers should always request a Certificate of Analysis (CoA) from the supplier, which should provide details on the purity (typically >95%) and the methods used for its determination.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The introduction of a fluoroethoxy side chain in 4-(2-Fluoroethoxy)piperidine offers several potential advantages for drug design:

-

Modulation of Physicochemical Properties: The fluorine atom can alter the lipophilicity and pKa of the molecule, which can in turn affect its solubility, membrane permeability, and metabolic stability.

-

Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Target Binding: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

The pharmacological profile of numerous complex piperidine derivatives has been extensively studied, highlighting their potential as central nervous system agents, among other therapeutic areas.[10][11] While specific pharmacological data for 4-(2-Fluoroethoxy)piperidine is not widely published, its structural similarity to other biologically active piperidines suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Handling and Storage

Conclusion

4-(2-Fluoroethoxy)piperidine represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a piperidine core and a fluoroethoxy side chain offers the potential to fine-tune the properties of novel drug candidates. While publicly available, in-depth technical data for this specific compound remains somewhat limited, reputable suppliers can provide the necessary quality assurance through certificates of analysis and upon-request analytical data. By understanding the sourcing landscape, potential synthetic strategies, and the rationale for its use in drug design, researchers can effectively incorporate 4-(2-Fluoroethoxy)piperidine into their discovery programs, paving the way for the development of next-generation therapeutics.

References

-

ChemSrc. 4-(2-Fluoroethoxy)piperidine | CAS#:1220179-26-9. [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

- Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

Sources

- 1. 4-(2-Fluoroethoxy)piperidine | CAS#:1220179-26-9 | Chemsrc [chemsrc.com]

- 2. 1220179-26-9|4-(2-Fluoroethoxy)piperidine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 4-(2-fluoroethoxy)piperidine | 1220179-26-9 [sigmaaldrich.com]

- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(2-Fluoroethoxy)piperidine: A Technical Guide to ¹H and ¹³C NMR Analysis

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(2-Fluoroethoxy)piperidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR data for this fluorinated piperidine derivative. The guide emphasizes the causality behind experimental choices and provides a framework for achieving high-fidelity, self-validating spectroscopic results.

Introduction to 4-(2-Fluoroethoxy)piperidine and the Role of NMR

4-(2-Fluoroethoxy)piperidine, with the chemical formula C₇H₁₄FNO, is a piperidine derivative featuring a fluoroethoxy substituent at the 4-position.[1] The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, NMR is particularly powerful due to the unique properties of the ¹⁹F nucleus, which has a spin of 1/2 and 100% natural abundance, making it highly sensitive to NMR measurements.[4][5] This guide will focus on ¹H and ¹³C NMR, as they provide a detailed map of the proton and carbon framework of the molecule, with special attention to the influence of the fluorine atom on the spectra.

Predicted ¹H and ¹³C NMR Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.[6][7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for 4-(2-Fluoroethoxy)piperidine

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H/C-2, H/C-6 | Piperidine | ~2.9 - 3.1 (axial) & ~2.5 - 2.7 (equatorial) | Multiplet | ~45 - 50 | Protons and carbons adjacent to the nitrogen. |

| H/C-3, H/C-5 | Piperidine | ~1.8 - 2.0 (axial) & ~1.4 - 1.6 (equatorial) | Multiplet | ~30 - 35 | |

| H/C-4 | Piperidine | ~3.4 - 3.6 | Multiplet | ~70 - 75 | Methine proton and carbon attached to the ethoxy group. |

| H₂/C-7 | Ethoxy | ~4.5 - 4.7 | Triplet of triplets (due to H-H and H-F coupling) | ~68 - 72 (doublet due to C-F coupling) | Methylene group attached to fluorine. |

| H₂/C-8 | Ethoxy | ~3.6 - 3.8 | Triplet | ~65 - 70 | Methylene group attached to the piperidine oxygen. |

| NH | Piperidine | Variable (broad singlet) | Broad singlet | - | Chemical shift is concentration and solvent dependent. |

Disclaimer: These are predicted values and may differ from experimental results.

The presence of the fluorine atom will introduce characteristic splitting patterns due to spin-spin coupling with neighboring protons and carbons. Specifically, the protons on C-7 are expected to show coupling to the fluorine atom (²JHF), resulting in a triplet of triplets. Similarly, the carbon signals for C-7 and C-8 will likely appear as doublets due to one-bond (¹JCF) and two-bond (²JCF) coupling, respectively.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step 1: Sample Preparation

-

Analyte Purity: Ensure the 4-(2-Fluoroethoxy)piperidine sample is of high purity to avoid interfering signals.

-

Mass of Analyte: For a standard 5 mm NMR tube, use approximately 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[10][11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for small organic molecules.[10][12] The volume of the solvent should be between 0.6 and 0.7 mL.[10][13]

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube.[11][14]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[10]

Caption: Experimental workflow for NMR analysis.

Step 2: Spectrometer Setup and Data Acquisition

-

Locking and Shimming: After inserting the sample into the spectrometer, the deuterium signal from the solvent is used to "lock" the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[10][12]

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and number of scans.

-

A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required.[11][13]

-

Proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon, although a coupled spectrum can provide valuable information about the number of attached protons.[15]

-

A Guide to Spectral Interpretation

The interpretation of the NMR spectra involves a systematic analysis of chemical shifts, integration (for ¹H), and splitting patterns to assign each signal to a specific nucleus in the molecule.

Caption: Logical relationships in NMR spectral interpretation.

-

Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. Electronegative atoms, like oxygen, nitrogen, and fluorine, will deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[16]

-

Integration: For ¹H NMR, the area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.[15]

-

Splitting (Multiplicity): The splitting of a signal into multiple lines (e.g., doublet, triplet, quartet) is due to spin-spin coupling with neighboring nuclei. The 'n+1' rule is often applicable for proton-proton coupling. For 4-(2-Fluoroethoxy)piperidine, coupling between protons and the fluorine atom will be a key diagnostic feature.[4]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons, providing a clear map of C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

-

¹⁹F-Detected Experiments: Given the high sensitivity of the ¹⁹F nucleus, experiments that use fluorine as the detection nucleus can be highly informative for elucidating the structure around the fluorine atom.[2][17]

Conclusion

The NMR spectroscopic analysis of 4-(2-Fluoroethoxy)piperidine provides a detailed and definitive characterization of its molecular structure. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the identity and purity of this important fluorinated building block. The interplay of chemical shifts, integration, and particularly the splitting patterns induced by the fluorine atom, offers a rich dataset for a complete structural assignment. When necessary, advanced 2D NMR techniques can be employed to resolve any remaining structural questions, ensuring the highest level of scientific integrity in drug discovery and development endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Emory University. Small molecule NMR sample preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Chemsrc. 4-(2-Fluoroethoxy)piperidine | CAS#:1220179-26-9. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: .... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

John Wiley & Sons. Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. 4-(2-Fluoroethoxy)piperidine | CAS#:1220179-26-9 | Chemsrc [chemsrc.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. organomation.com [organomation.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

The Strategic Incorporation of 4-(2-Fluoroethoxy)piperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of Fluorine and the Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and versatile saturated heterocyclic scaffolds.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its significance as a privileged structure, offering a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.[1][3] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined spatial orientations, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[2]

Parallel to the enduring importance of the piperidine moiety, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—can dramatically alter a molecule's physicochemical characteristics. Introducing fluorine or fluorinated motifs can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the basicity (pKa) of nearby amines, and fine-tune lipophilicity, thereby improving membrane permeability and oral bioavailability.[2]

This guide focuses on the intersection of these two powerful concepts in the form of 4-(2-Fluoroethoxy)piperidine (CAS No. 1220179-26-9) . This building block combines the proven structural benefits of the piperidine core with the advantageous properties of a short, fluorinated ether chain. The 2-fluoroethoxy group serves as a bioisostere for other small alkoxy groups, offering a unique combination of polarity, hydrogen bond accepting capability, and metabolic robustness that can be exploited to address specific challenges in drug design. We will delve into its synthesis, physicochemical rationale, and its application as a strategic component in the development of novel therapeutics, providing a comprehensive technical overview for the discerning medicinal chemist.

Synthesis and Characterization of 4-(2-Fluoroethoxy)piperidine

The most logical and widely applicable synthetic route to 4-(2-Fluoroethoxy)piperidine is a two-step process commencing with a protected 4-hydroxypiperidine derivative. This strategy ensures selective functionalization of the hydroxyl group while the piperidine nitrogen is rendered unreactive.

Core Synthetic Strategy: Protection, Etherification, and Deprotection

The synthesis hinges on two fundamental organic transformations: the Williamson ether synthesis for the formation of the crucial C-O bond and a subsequent deprotection step to liberate the piperidine nitrogen for further elaboration. The use of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[5]

Caption: Synthetic workflow for 4-(2-Fluoroethoxy)piperidine.

Detailed Experimental Protocol

This protocol provides a representative, self-validating system for the synthesis of 4-(2-Fluoroethoxy)piperidine.

Step 1: Synthesis of tert-butyl 4-(2-fluoroethoxy)piperidine-1-carboxylate

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF).

-

Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas indicates the formation of the alkoxide. Stir the resulting suspension at 0 °C for 30 minutes. The causality here is the use of a strong, non-nucleophilic base to deprotonate the alcohol, forming the potent nucleophile required for the subsequent SN2 reaction.[6]

-

Etherification: Add 1-bromo-2-fluoroethane (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Williamson ether synthesis proceeds via an SN2 mechanism, which is favored by a primary alkyl halide electrophile to minimize competing elimination reactions.[7][8]

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 4-(2-Fluoroethoxy)piperidine (Boc Deprotection)

-

Acidic Cleavage: Dissolve the purified tert-butyl 4-(2-fluoroethoxy)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in water and basify to a pH > 10 with a strong base (e.g., NaOH solution or solid KOH). This neutralizes the TFA salt and provides the free base.

-

Final Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(2-Fluoroethoxy)piperidine.[9]

Physicochemical Properties and Medicinal Chemistry Rationale

The incorporation of the 4-(2-fluoroethoxy) substituent imparts a unique set of properties that are highly advantageous in drug design.

| Property | Moiety | Influence in Drug Design |

| Basicity (pKa) | Piperidine Nitrogen | The electronegative fluorine atom can subtly lower the pKa of the piperidine nitrogen compared to a non-fluorinated ether analog. This can be crucial for modulating interactions with biological targets, improving oral absorption by reducing ionization in the gut, and mitigating off-target effects such as hERG channel binding. |

| Lipophilicity (logP) | 2-Fluoroethoxy Group | The fluoroethoxy group generally increases lipophilicity compared to a simple hydroxyl or methoxy group. This can enhance membrane permeability and improve access to intracellular or central nervous system (CNS) targets. |

| Metabolic Stability | C-F Bond | The carbon-fluorine bond is exceptionally strong, making the fluoroethoxy moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential "metabolic soft spot," leading to a longer half-life and improved pharmacokinetic profile.[2] |

| Conformational Preference | Piperidine Ring | The ether linkage provides conformational flexibility, while the piperidine ring can adopt a stable chair conformation, allowing for precise positioning of the fluoroethoxy group and other substituents for optimal target engagement. |

Application in Drug Discovery: A Case Study in VMAT2 Inhibitors

A compelling example of the strategic use of the 4-(2-fluoroethoxy)piperidine motif is found in the development of potent and selective inhibitors of the vesicular monoamine transporter-2 (VMAT2). VMAT2 is a critical target for therapeutics aimed at treating substance use disorders, particularly methamphetamine addiction.[10]

Researchers designed a series of 1,4-diphenethylpiperidine and piperazine analogs to probe the structure-activity relationships (SAR) for VMAT2 inhibition. In this context, the 4-(2-fluoroethoxy) moiety was incorporated to explore its impact on binding affinity and selectivity.[10]

Caption: Role of the fluoroethoxy moiety in VMAT2 inhibitor design.

Studies revealed that compounds such as 4-(2-fluoroethoxy)phenethyl-1-phenethylpiperidine exhibited high affinity for VMAT2.[10] The introduction of the fluoroethoxy group, as a replacement for a methoxy group, was shown to have a minimal effect on the overall ADME profile predictions while providing a metabolically stable alternative. Furthermore, the presence of fluorine opens up the possibility of developing corresponding 18F-labeled radiotracers for use in Positron Emission Tomography (PET) imaging, a valuable tool for in vivo target engagement studies.[10]

Future Perspectives

The 4-(2-fluoroethoxy)piperidine building block represents a valuable tool in the medicinal chemist's arsenal. Its utility extends beyond the VMAT2 inhibitors discussed and can be envisioned in a wide range of therapeutic areas where the piperidine scaffold is prevalent, including oncology, neurodegenerative diseases, and infectious diseases.[3] As the drive to optimize ADME properties and achieve greater target selectivity continues, the strategic deployment of small, fluorinated motifs like the 2-fluoroethoxy group will undoubtedly play an increasingly important role. The synthesis is straightforward, relying on well-established and robust chemical transformations, making this building block readily accessible for incorporation into drug discovery programs. The continued exploration of its impact on a diverse range of biological targets is warranted and holds significant promise for the development of the next generation of therapeutics.

References

-

Hankosky, E. R., Joolakanti, S. R., Nickell, J. R., Janganati, V., Dwoskin, L. P., & Crooks, P. A. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 27(24), 5439–5443. Available at: [Link]

-

Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. Available at: [Link]

-

ChemSrc. (n.d.). 4-(2-Fluoroethoxy)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

- Suzuki, et al. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

-

University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from

-

Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Guoxin, W., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubMed. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Available at: [Link]

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]

-

PubChem. (2026). 3,3-Difluoro-4-(2,2,2-trifluoroethoxy)piperidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Drugs for Neglected Diseases initiative (DNDi). (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

ResearchGate. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Ethoxypropoxy)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

MDPI. (n.d.). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Available at: [Link]

-

PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jgtps.com [jgtps.com]

- 10. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of novel fluoroalkoxy piperidine derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluoroalkoxy Piperidine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic considerations and practical methodologies for the . Moving beyond simple protocols, this document elucidates the causal reasoning behind experimental design, grounded in established medicinal chemistry principles and cutting-edge synthetic organic chemistry.

The Strategic Imperative: Why Fluoroalkoxy Piperidines?

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, forming the core scaffold in over twenty classes of drugs.[1][2][3] Its prevalence is due to its ability to serve as a versatile, three-dimensional scaffold that can present substituents in well-defined spatial orientations, enabling precise interactions with biological targets.[4]

The true innovation, however, lies in the strategic incorporation of fluoroalkoxy groups (-ORf). The introduction of fluorine imparts profound changes to a molecule's physicochemical properties, a strategy that has proven highly successful, with approximately 20% of all commercialized medicines containing fluorine.[5][6] The fluoroalkoxy motif, specifically, offers a sophisticated tool to modulate:

-

Metabolic Stability: The high strength of the C-F bond significantly shields adjacent positions from metabolic attack (e.g., by Cytochrome P450 enzymes), enhancing the compound's half-life.[7]

-

Lipophilicity: Fluorine is highly electronegative, yet the C-F bond is poorly polarizable. This often increases the molecule's overall hydrophobicity, which can be fine-tuned to improve membrane permeability and penetration into target tissues, such as the central nervous system (CNS).[6]

-

pKa Modulation: The strong electron-withdrawing nature of fluoroalkoxy groups can lower the basicity (pKa) of the piperidine nitrogen. This is a critical parameter for optimizing drug-receptor interactions, improving oral absorption, and mitigating off-target effects, such as hERG channel binding, which is a common cause of cardiotoxicity.[8]

-

Conformational Control: Fluorine substitution can induce specific conformational preferences in the piperidine ring. For instance, an axial orientation of a fluorine atom can be stabilized by favorable charge-dipole interactions (C-F···H-N+), locking the ring into a bioactive conformation and thereby improving potency.[7][8]

This confluence of properties makes fluoroalkoxy piperidines highly sought-after scaffolds in modern drug discovery, particularly for CNS disorders, oncology, and metabolic diseases.[2][9][10]

Core Synthetic Strategies and Mechanistic Insights

The synthesis of fluoroalkoxy piperidines can be broadly categorized into two primary retrosynthetic approaches: the construction of the piperidine ring from fluorinated precursors and the late-stage fluoroalkoxylation of a pre-existing piperidine scaffold.

Strategy A: Ring Formation from Fluorinated Precursors via Heteroaromatic Hydrogenation

One of the most robust and scalable methods involves the hydrogenation of readily available fluoro- or fluoroalkoxy-substituted pyridines.[11] This approach benefits from the vast commercial availability of substituted pyridines. The key challenge lies in achieving selective and diastereoselective reduction of the aromatic ring without cleaving the C-F bond (hydrodefluorination).

Recent advancements have provided powerful catalytic systems to address this. For instance, Glorius and colleagues developed a highly effective rhodium(I)-catalyzed dearomatization/hydrogenation process that provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[1][12]

Caption: General workflow for synthesizing fluorinated piperidines via hydrogenation.

Causality in Protocol Design: The choice of a heterogeneous catalyst, such as specific rhodium or ruthenium complexes, is critical. These catalysts are often selected for their ability to operate under milder conditions, which minimizes the competing hydrodefluorination side reaction.[1] The cis-selectivity observed is often a result of the substrate adsorbing onto the catalyst surface from its least hindered face, followed by the delivery of hydrogen from the catalyst surface to that same face.[11]

Strategy B: Late-Stage Fluoroalkoxylation of Piperidine Scaffolds

Late-stage functionalization is a highly attractive strategy in drug discovery as it allows for the rapid diversification of complex molecules at a late point in the synthesis. For fluoroalkoxylation, this typically involves the formation of a C-O bond between a piperidine core (often containing a hydroxyl group) and a fluoroalkoxy source.

Transition metal-catalyzed cross-coupling reactions, particularly those using palladium or copper, are the workhorses for this transformation.[13][14] The challenge often lies in the poor nucleophilicity of fluoroalcohols, necessitating carefully designed catalyst systems.[13]

Caption: Simplified catalytic cycle for Palladium-catalyzed C-O bond formation.

Expert Insight: The choice of ligand (L) is paramount for a successful C-O coupling reaction. Bulky, electron-rich phosphine ligands are often required to promote the difficult reductive elimination step, which forms the desired C-O bond and regenerates the active Pd(0) catalyst.[14] For unactivated aryl halides, specialized ligands have been developed to enhance catalytic activity and prevent side reactions like β-hydride elimination.[14]

Experimental Protocols & Data

The following protocols are representative examples that are designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Synthesis of cis-3,5-Difluoropiperidine via Hydrogenation

This protocol is adapted from methodologies developed for the stereoselective reduction of fluorinated pyridines.[11][12]

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with a rhodium-based catalyst (e.g., [Rh(COD)Cl]₂) and a suitable ligand (e.g., a chiral phosphine ligand for asymmetric variants) in degassed solvent (e.g., THF).

-

Substrate Addition: 3,5-Difluoropyridine (1.0 eq) is added to the vessel.

-

Reaction Initiation: The vessel is sealed, removed from the glovebox, connected to a hydrogen manifold, and purged several times with H₂ gas.

-

Hydrogenation: The reaction is pressurized with H₂ (e.g., 50 bar) and stirred vigorously at a controlled temperature (e.g., 60 °C) for 12-24 hours. Reaction progress is monitored by GC-MS or TLC.

-

Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the cis-3,5-difluoropiperidine product.

Data Presentation:

| Entry | Substrate | Catalyst | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |

| 1 | 3-Fluoropyridine | Ru/C | 50 | 80 | 24 | 85 | >95:5 |

| 2 | 3,5-Difluoropyridine | Rh-CAAC | 50 | 60 | 18 | 91 | >99:1 |

| 3 | 2-Fluoro-4-methoxypyridine | Ni-Silicide | 60 | 100 | 36 | 78 | 90:10 |

Data are representative and compiled from literature precedents for illustrative purposes.[1][11]

Protocol 2: Palladium-Catalyzed Synthesis of 1-Boc-4-(2,2,2-trifluoroethoxy)piperidine

This protocol demonstrates a late-stage C-O coupling approach.[14]

Step-by-Step Methodology:

-

Reaction Setup: To a dry, argon-flushed Schlenk tube, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., L8, 2 mol%), and NaOtBu (1.4 eq).[14]

-

Reagent Addition: Add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous toluene. Stir for 5 minutes.

-

Fluoroalcohol Addition: Add 2,2,2-trifluoroethanol (1.2 eq).

-

Aryl Halide Addition: Add the aryl halide partner (e.g., 4-bromotoluene, 1.0 eq) if performing an O-arylation of the fluoroalcohol onto a piperidine-substituted arene. For direct fluoroalkoxylation of a piperidinyl halide, the roles are reversed.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C for 16 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate the solvent and purify the residue by silica gel chromatography.

Authoritative Characterization: A Focus on NMR Spectroscopy

Unambiguous characterization is non-negotiable. For fluoroalkoxy piperidines, multinuclear NMR spectroscopy is the most powerful analytical tool.

-

¹H NMR: Provides information on the proton environment. Coupling constants (J-values) between protons and fluorine (²JHF, ³JHF) are invaluable for determining stereochemistry and conformation.

-

¹³C NMR: Shows distinct signals for carbon atoms, with C-F coupling constants (¹JCF, ²JCF) providing direct evidence of fluorination. The ¹JCF coupling is typically very large (160-250 Hz).

-

¹⁹F NMR: This is the most direct method for observing the fluorine atoms. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. For chiral molecules, diastereomeric derivatives can often be resolved directly in the ¹⁹F NMR spectrum, making it a powerful tool for assessing enantiomeric purity.[15]

Conformational Insight: NMR studies have been crucial in confirming the axial preference of fluorine on the piperidine ring.[7][16] The magnitude of the ³J(¹⁹F,¹H) coupling constants allows for the determination of the relative orientation of the fluorine atom, with larger couplings often indicating an anti-periplanar (axial-axial) relationship.[7]

Conclusion and Future Outlook

The synthesis of novel fluoroalkoxy piperidine derivatives is a dynamic and enabling field within medicinal chemistry. While classic methods based on the hydrogenation of fluorinated pyridines remain a mainstay for scalability, modern late-stage functionalization techniques offer unparalleled flexibility for rapid library synthesis and lead optimization. The continued development of novel fluoroalkoxylating reagents and more efficient, selective catalytic systems will undoubtedly accelerate the discovery of next-generation therapeutics built upon this privileged scaffold.[13][17][18] The insights gained from detailed conformational and physicochemical analysis will further empower chemists to rationally design molecules with superior potency, selectivity, and pharmacokinetic profiles.

References

- Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing).

- Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances - ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). Int J Mol Sci.

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). (2016-08-08).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).

- Perfluoroalkoxylation reaction via dual concurrent catalysis - RSC Publishing.

- Radical Fluoroalkylation Reactions - Notables de la Ciencia.

- Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols - NIH.

- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate.

- Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. (2019-01-23).

- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. (2024-07-05).

- Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC - NIH.

- Fluorine in drug discovery: Role, design and case studies.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (2020-05-12).

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed. (2020-05-15).

- Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC - NIH.

- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar.

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019-11-19).

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central.

- Selective methodologies for the synthesis of biologically active piperidinic compounds.

- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024-12-20).

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. sciencedaily.com [sciencedaily.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Perfluoroalkoxylation reaction via dual concurrent catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-(2-Fluoroethoxy)piperidine: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoroethoxy)piperidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the favorable pharmacokinetic properties conferred by the fluoroethoxy moiety. The piperidine scaffold itself is a prevalent feature in many biologically active compounds.[1] This document provides a comprehensive, in-depth guide to the synthesis of 4-(2-Fluoroethoxy)piperidine, grounded in the principles of the Williamson ether synthesis. The protocol herein emphasizes safety, efficiency, and high-yield production of the target compound.

The Williamson ether synthesis is a robust and widely utilized method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] In this specific application, the hydroxyl group of 4-hydroxypiperidine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-fluoroethane in an SN2 reaction.[2][6]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction, as illustrated below.

Caption: Overall reaction scheme for the synthesis of 4-(2-Fluoroethoxy)piperidine.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 4-Hydroxypiperidine | C5H11NO | 101.15 | 5382-16-1 | ≥98% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 60% | Sigma-Aldrich |

| 1-Bromo-2-fluoroethane | C2H4BrF | 126.96 | 762-49-2 | ≥97% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 109-99-9 | ≥99.9% | Sigma-Aldrich |

| Hexanes | C6H14 | 86.18 | 110-54-3 | ACS grade | Fisher Scientific |

| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | - | In-house prep. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - | In-house prep. |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen/Argon gas inlet

-

Addition funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

NMR Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., ESI-MS)

Experimental Protocol

Step 1: Preparation of the Alkoxide

-

Inert Atmosphere: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas to remove any residual moisture. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-hydroxypiperidine (5.0 g, 49.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir the mixture until the solid is completely dissolved.

-

Sodium Hydride Handling: In a separate, dry container, weigh sodium hydride (60% dispersion in mineral oil, 2.37 g, 59.3 mmol). Caution: Sodium hydride is a highly reactive and flammable solid. Handle it in a fume hood and away from water or moisture.[7][8][9] It is recommended to wash the sodium hydride with hexanes to remove the mineral oil, which can be done by adding hexanes to the dispersion, allowing the NaH to settle, and then carefully decanting the hexanes. This should be done under an inert atmosphere.

-

Alkoxide Formation: Cool the THF solution of 4-hydroxypiperidine to 0 °C using an ice-water bath. Slowly add the washed sodium hydride portion-wise to the stirred solution. The addition of sodium hydride will result in the evolution of hydrogen gas. Ensure adequate ventilation and maintain the inert atmosphere.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure complete deprotonation. The formation of the sodium alkoxide of 4-hydroxypiperidine will be evident.

Step 2: Williamson Ether Synthesis

-

Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-fluoroethane (7.53 g, 59.3 mmol) dropwise via an addition funnel over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride. This will again result in the evolution of hydrogen gas.

Step 3: Work-up and Purification

-

Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2-fluoroethoxy)piperidine as a colorless oil.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a water-reactive and flammable solid that can ignite spontaneously in air, especially when finely divided.[8] It reacts violently with water to produce flammable hydrogen gas.[9][10] Always handle sodium hydride under an inert atmosphere (nitrogen or argon) in a fume hood.[8][11] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[8] In case of fire, use a Class D fire extinguisher (or dry sand, soda ash, or lime); DO NOT use water, carbon dioxide, or foam extinguishers .[9][10]

-

1-Bromo-2-fluoroethane: This is a volatile and flammable liquid. It is also a lachrymator and is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.

-

Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. Use anhydrous THF from a freshly opened bottle or one that has been properly stored.

-

General Precautions: Wear appropriate PPE at all times. Avoid inhalation of vapors and contact with skin and eyes.

Characterization

The identity and purity of the synthesized 4-(2-fluoroethoxy)piperidine should be confirmed by spectroscopic methods.

1H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the protons of the piperidine ring and the fluoroethoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

13C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

Mass Spectrometry

Mass spectrometry (MS) will confirm the molecular weight of the product. The expected molecular weight for 4-(2-fluoroethoxy)piperidine (C7H14FNO) is 147.19 g/mol .[12]

Workflow Diagram

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 6. Williamson Ether Synthesis: A Step-by-Step Guide [selecaoppge.unb.br]

- 7. nj.gov [nj.gov]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 4-(2-Fluoroethoxy)piperidine | CAS#:1220179-26-9 | Chemsrc [chemsrc.com]

Application Notes and Protocols: A Guide to Protecting Group Strategy in the Synthesis of 4-(2-Fluoroethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-(2-fluoroethoxy)piperidine moiety is a valuable building block in modern medicinal chemistry, frequently incorporated into neurologically active agents and other pharmaceutical compounds to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] Its synthesis, while conceptually straightforward, necessitates a robust protecting group strategy to ensure high yields and purity. This technical guide provides an in-depth analysis of two common and effective protecting group strategies for the synthesis of 4-(2-fluoroethoxy)piperidine, focusing on the use of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This document will detail the rationale behind experimental choices, provide step-by-step protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Strategic Importance of Protecting Groups

In multi-step organic synthesis, the piperidine nitrogen of the starting material, 4-hydroxypiperidine, is both nucleophilic and basic. This inherent reactivity can lead to undesirable side reactions during the crucial etherification step. To circumvent this, a temporary "mask" or protecting group is installed on the nitrogen atom. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to the conditions of the subsequent reaction.

-

Easy to remove in high yield under conditions that do not affect other functional groups in the molecule.[3]

This guide will explore two widely used nitrogen protecting groups, Boc and Cbz, in the context of synthesizing 4-(2-fluoroethoxy)piperidine.

The Synthetic Blueprint: A Two-Pronged Approach

The synthesis of 4-(2-fluoroethoxy)piperidine can be efficiently achieved via a three-step sequence:

-

Protection of the piperidine nitrogen of 4-hydroxypiperidine.

-

Williamson Ether Synthesis to introduce the 2-fluoroethoxy side chain.

-

Deprotection to yield the final product.

This document will present two distinct protocols based on the choice of protecting group in the initial step.

Strategy 1: The Acid-Labile Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness in a wide array of chemical environments and its clean removal under mild acidic conditions.[4]

Rationale for Boc Protection

The Boc group effectively reduces the nucleophilicity and basicity of the piperidine nitrogen by delocalizing the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group.[4] The bulky tert-butyl group also provides steric hindrance, further preventing unwanted reactions at the nitrogen. Its stability to basic conditions makes it ideal for the subsequent Williamson ether synthesis, which is typically performed in the presence of a base.[5]

Synthetic Workflow using Boc Protection

Caption: Workflow for the synthesis of 4-(2-fluoroethoxy)piperidine via a Boc-protected intermediate.

Detailed Experimental Protocols

Protocol 1A: Synthesis of N-Boc-4-hydroxypiperidine

-

Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.

-

Procedure:

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane and water, add sodium bicarbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often an oil or a low-melting solid.[1]

-

Protocol 1B: Synthesis of N-Boc-4-(2-fluoroethoxy)piperidine

-

Materials: N-Boc-4-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in mineral oil), 1-Bromo-2-fluoroethane, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add 1-bromo-2-fluoroethane (1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Protocol 1C: Synthesis of 4-(2-Fluoroethoxy)piperidine (Boc Deprotection)

-

Materials: N-Boc-4-(2-fluoroethoxy)piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-4-(2-fluoroethoxy)piperidine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.[6]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[7]

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-fluoroethoxy)piperidine.

-

Strategy 2: The Hydrogenolysis-Labile Cbz Protecting Group